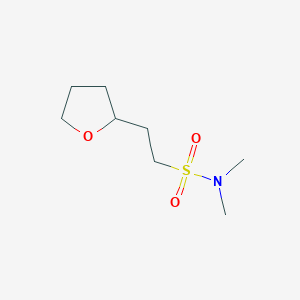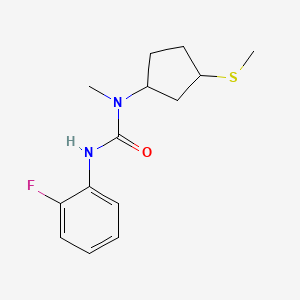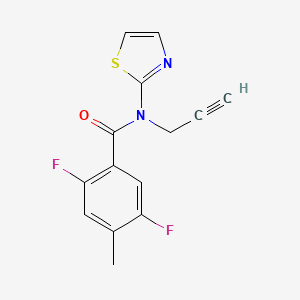![molecular formula C13H21N3O2S B7582972 1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)
1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and agriculture. This compound has been synthesized using various methods and has shown promising results in different scientific studies.
作用機序
The mechanism of action of 1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and reproduction of fungi, bacteria, and viruses. It may also work by disrupting the cell membranes of these microorganisms.
Biochemical and Physiological Effects
1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including fungi, bacteria, and viruses. It has also been shown to have cytotoxic effects on cancer cells.
実験室実験の利点と制限
The advantages of using 1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea in lab experiments include its broad-spectrum activity against various microorganisms and its potential use as a herbicide and fungicide in agriculture. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Studies to investigate the potential use of this compound in the treatment of various diseases, including cancer.
4. Studies to investigate the potential use of this compound as a herbicide and fungicide in agriculture.
5. Development of new derivatives of this compound with improved activity and reduced toxicity.
In conclusion, 1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea is a chemical compound that has shown promising results in scientific research. It has potential applications in medicine and agriculture and further studies are needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of 1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea has been achieved using different methods. One of the most common methods involves the reaction of 3-ethyl-5-formyl-1,2-oxazole with 2-(methylthio) acetaldehyde in the presence of urea and a base. This reaction results in the formation of the desired compound.
科学的研究の応用
1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea has been studied for its potential applications in medicine and agriculture. In medicine, this compound has been shown to have antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use in the treatment of cancer.
In agriculture, this compound has been studied for its potential use as a herbicide and fungicide. It has been shown to be effective against a wide range of plant pathogens and weeds.
特性
IUPAC Name |
1-[(3-ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-10-7-11(18-16-10)8-14-12(17)15-9-13(2)5-4-6-19-13/h7H,3-6,8-9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSOPQUNOSYRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)NCC2(CCCS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Hydroxyazetidin-1-yl)-[1-(3-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7582893.png)
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)

![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)

![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)


![4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole](/img/structure/B7582980.png)
![N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7583005.png)